2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid
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Overview
Description
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid is a complex organic compound with the molecular formula C22H23NO5 It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the oxan-3-yl moiety through a series of reactions including cyclization and acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with altered functional groups .
Scientific Research Applications
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions at other sites. The oxan-3-yl moiety contributes to the compound’s stability and reactivity, facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
- ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propionic acid
Uniqueness
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid is unique due to its specific combination of the Fmoc group and the oxan-3-yl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-20(25)12-22(10-5-11-27-14-22)23-21(26)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUTKRUPRODJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-11-8 |
Source
|
Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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